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Compound of Interest

Compound Name: (6-phenylpyridin-3-yl)boronic Acid

Cat. No.: B137564

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-
phenylpyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials
science. This document outlines the expected spectroscopic characteristics based on known
data for analogous arylboronic acids and provides detailed experimental protocols for acquiring
such data.

Core Spectroscopic Data

The quantitative data presented below are predicted values based on the analysis of similar
arylboronic acid structures. These tables are intended to serve as a reference for the
characterization of (6-phenylpyridin-3-yl)boronic acid.

Table 1: Predicted *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~8.90 S 1H H-2 (pyridine)
~8.20 d 1H H-4 (pyridine)
~8.00 d 2H H-2', H-6' (phenyl)
~7.80 d 1H H-5 (pyridine)
~7.50-7.40 m 3H S AL RS

(phenyl)
~8.30 (broad s) 2H B(OH)2
Solvent: DMSO-ds
. 13

Chemical Shift (d) ppm Assignment

~160 C-6 (pyridine)
~150 C-2 (pyridine)
~145 C-4 (pyridine)
~138 C-1' (phenyl)
~135 C-5 (pyridine)
~130 C-4' (phenyl)
~129 C-3', C-5' (phenyl)
~127 C-2', C-6' (phenyl)
Not Observed C-3 (pyridine, C-B)

Solvent: DMSO-de. Note: The carbon atom attached to boron is often not observed or appears

as a very broad signal due to quadrupolar relaxation.
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Table 3: Predicted Mass Spectrometry Data
m/z lon

199.08 [M]* (as C11H101BNO2)
198.08 [M]* (as C11H10°BNO2)
200.08 [M+H]*+

222.06 [M+Na]*

lonization Mode: Electrospray lonization (ESI), Positive Mode

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~—2) Intensity Assignment
~3600-3200 Strong, Broad O-H stretch (B(OH)2)
~3100-3000 Medium Aromatic C-H stretch
~1600 Medium Aromatic C=C stretch
~1400-1300 Strong B-O stretch

~1100 Medium B-C stretch

Aromatic C-H bend (out-of-
~800-700 Strong
plane)

Technique: Attenuated Total Reflectance (ATR)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of (6-phenylpyridin-3-yl)boronic
acid.

Methodology:
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e Sample Preparation:

o Dissolve approximately 5-10 mg of the solid (6-phenylpyridin-3-yl)boronic acid in 0.6-
0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, Methanol-da).

o Transfer the solution to a 5 mm NMR tube.

o Ensure the sample is fully dissolved to avoid peak broadening. Boronic acids have a
tendency to form oligomers, which can result in poor spectral resolution; using a solvent
like methanol-ds can help mitigate this by forming the dimethyl ester in situ.[1]

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field instrument.

o Pulse Sequence: Standard single-pulse sequence.

o Acquisition Time: ~2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.

o Temperature: 298 K.[2]

 Instrument Parameters (*3C NMR):

o Spectrometer: 100 MHz or higher.

o Pulse Sequence: Proton-decoupled pulse sequence.

o Acquisition Time: ~1-2 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more, as 13C has a low natural abundance.

o Temperature: 298 K.[2]
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» Data Processing:

o

Apply a Fourier transform to the Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

Calibrate the chemical shifts to the residual solvent peak (e.g., DMSO-de at 2.50 ppm for
1H and 39.52 ppm for 13C).

[¢]

[¢]

Integrate the peaks in the *H NMR spectrum.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental formula of (6-phenylpyridin-3-
yl)boronic acid.

Methodology:
e Sample Preparation:

o Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent
such as methanol or acetonitrile.[3]

o Further dilute the stock solution to a final concentration of 1-10 pg/mL with the mobile
phase solvent.[3]

o Filter the final solution through a 0.22 um syringe filter if any particulate matter is present.
e Instrumentation (LC-MS with ESI):
o Liquid Chromatography (LC):
= Column: C18 reverse-phase column.

= Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is commonly
used for good ionization.

» Flow Rate: 0.2-0.5 mL/min.
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o Mass Spectrometer (MS):
= |onization Source: Electrospray lonization (ESI) in positive ion mode.[4]
» Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

= Scan Range: m/z 50-500.

o Data Analysis:

o Identify the peak corresponding to the molecular ion ([M]*), the protonated molecule
(IM+H]*), and any other adducts (e.g., [M+Na]*).

o Compare the measured accurate mass to the calculated exact mass to confirm the
elemental composition. The molecular formula of (6-phenylpyridin-3-yl)boronic acid is
C11H10BNO2.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (6-phenylpyridin-3-yl)boronic acid.
Methodology:
o Sample Preparation (ATR-FTIR):

o Place a small amount of the solid sample directly onto the ATR crystal.[6]

o Apply pressure using the instrument's clamp to ensure good contact between the sample
and the crystal.

e Instrumentation (ATR-FTIR):

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Crystal: A diamond or germanium crystal is commonly used.

o Scan Range: 4000-400 cm~1.
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o Resolution: 4 cm~1.
o Number of Scans: 16-32.
» Data Collection and Analysis:
o Collect a background spectrum of the clean, empty ATR crystal.

o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to generate the absorbance or transmittance
spectrum.

o ldentify the characteristic absorption bands for the functional groups present, such as O-H,
C-H (aromatic), C=C (aromatic), B-O, and B-C stretches.[7]

Visualized Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of (6-phenylpyridin-3-yl)boronic acid.
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Caption: Workflow for the spectroscopic characterization of (6-phenylpyridin-3-yl)boronic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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